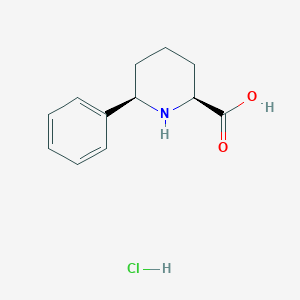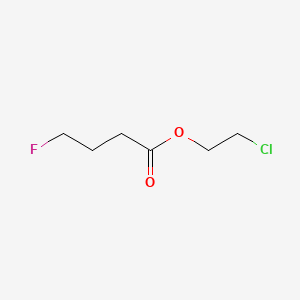
2-Chloroethyl 4-fluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 4-fluorobutanoate is an organic compound with the molecular formula C6H10ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 4 positions are replaced by chloroethyl and fluoro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-fluorobutanoate typically involves the esterification of 4-fluorobutyric acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Fluorobutyric acid+2-ChloroethanolH2SO42-Chloroethyl 4-fluorobutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 4-fluorobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates, such as 2-azidoethyl 4-fluorobutanoate.
Hydrolysis: The major products are 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: Products include 4-fluorobutyric acid derivatives and ketones.
Applications De Recherche Scientifique
2-Chloroethyl 4-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 4-fluorobutanoate involves its interaction with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-fluorobutanoate: Similar in structure but lacks the chloroethyl group.
2-Chloroethyl butanoate: Similar in structure but lacks the fluoro group.
4-Fluorobutyric acid 2-chloroethyl ester: Another name for the same compound.
Uniqueness
2-Chloroethyl 4-fluorobutanoate is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
371-28-8 |
|---|---|
Formule moléculaire |
C6H10ClFO2 |
Poids moléculaire |
168.59 g/mol |
Nom IUPAC |
2-chloroethyl 4-fluorobutanoate |
InChI |
InChI=1S/C6H10ClFO2/c7-3-5-10-6(9)2-1-4-8/h1-5H2 |
Clé InChI |
RBTZOCMNAYPQLS-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OCCCl)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


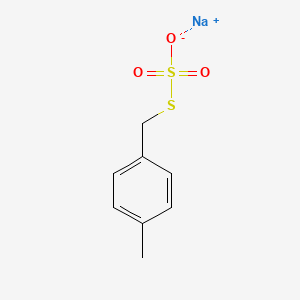
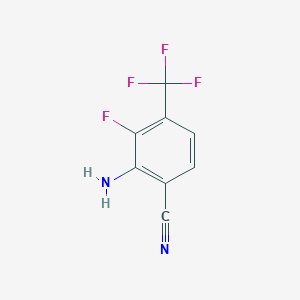
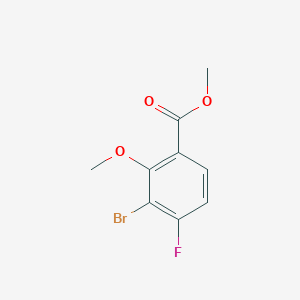
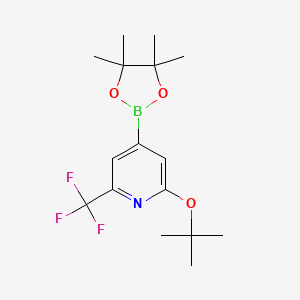
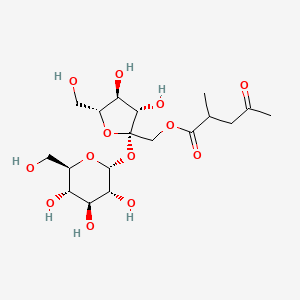
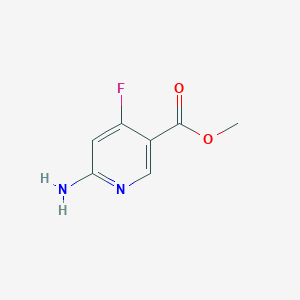
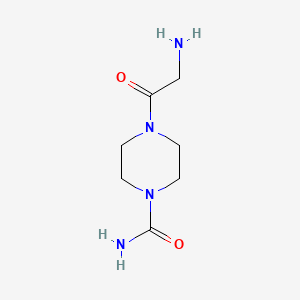

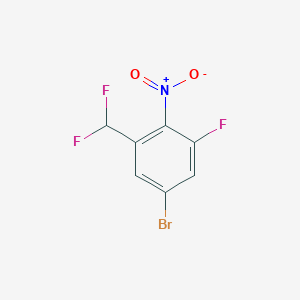
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)

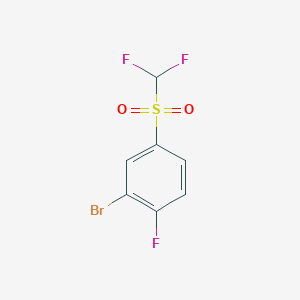
![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
